molecular formula C9H18O2 B12363969 Isopentyl isobutyrate-d7

Isopentyl isobutyrate-d7

Cat. No.: B12363969
M. Wt: 165.28 g/mol
InChI Key: VFTGLSWXJMRZNB-BGBULBDISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isopentyl isobutyrate-d7 is synthesized through the esterification of isobutyric acid with isoamyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where they are mixed and heated to the required temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Isopentyl isobutyrate-d7 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopentyl isobutyrate-d7 is widely used in scientific research due to its deuterated nature. Some of its applications include:

Mechanism of Action

The mechanism of action of isopentyl isobutyrate-d7 involves its incorporation into biochemical pathways where it acts as a tracer. The deuterium atoms in the compound allow for the tracking of its movement and transformation within biological systems. This helps in understanding the metabolic pathways and the effects of various drugs on these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful in studies requiring precise tracking of molecular transformations. The presence of deuterium atoms also affects the compound’s pharmacokinetic and metabolic profiles, making it valuable in drug development and metabolic research .

Properties

Molecular Formula

C9H18O2

Molecular Weight

165.28 g/mol

IUPAC Name

3-methylbutyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate

InChI

InChI=1S/C9H18O2/c1-7(2)5-6-11-9(10)8(3)4/h7-8H,5-6H2,1-4H3/i3D3,4D3,8D

InChI Key

VFTGLSWXJMRZNB-BGBULBDISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)OCCC(C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)CCOC(=O)C(C)C

Origin of Product

United States

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